D-Glutamic Acid alpha-Benzyl Ester HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Obzl.HCl typically involves the esterification of L-glutamic acid with benzyl alcohol. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of H-Glu-Obzl.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Obzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
H-Glu-Obzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of dietary supplements and as an additive in food products.
Mechanism of Action
The mechanism of action of H-Glu-Obzl.HCl involves its interaction with specific molecular targets and pathways. In biological systems, it can influence the secretion of anabolic hormones and supply fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by acting as an ergogenic dietary substance .
Comparison with Similar Compounds
Similar Compounds
H-Glu(OBzl)-OBzl.HCl: Another glutamic acid derivative with similar properties.
Z-Glu-OBzl: A related compound used in peptide synthesis.
H-Glu(OBzl)-OtBu.HCl: A derivative with a tert-butyl ester group.
Uniqueness
H-Glu-Obzl.HCl is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and as a research tool in various scientific fields .
Properties
IUPAC Name |
4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWSBJVZQUWUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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